Dehydroepiandrosterone-d5 (Major) is a labeled derivative of dehydroepiandrosterone, a naturally occurring steroid hormone produced by the adrenal glands. This compound is particularly significant in biochemical research and clinical applications, especially in studies involving steroid metabolism and hormonal assays.
Dehydroepiandrosterone-d5 is synthesized through various chemical processes that involve the modification of dehydroepiandrosterone. The presence of five deuterium atoms in its structure allows for precise tracking in metabolic studies, making it a valuable tool in pharmacokinetics and endocrinology.
Dehydroepiandrosterone-d5 is classified under the category of steroid hormones. It is specifically categorized as a C19 steroid due to its molecular structure, which contains 19 carbon atoms. Its systematic name reflects its deuterated nature, which is crucial for its application in mass spectrometry.
The synthesis of dehydroepiandrosterone-d5 typically involves several steps, including regioselective and stereoselective reactions. Common synthetic pathways include:
The synthesis may also involve enzymatic methods using glucose dehydrogenase and other cofactors to enhance yield and selectivity. For instance, mixtures containing NAD+, NADP+, and magnesium chloride can be utilized to facilitate the conversion of precursors into dehydroepiandrosterone-d5 under mild conditions .
Dehydroepiandrosterone-d5 has a molecular formula of with a molecular weight of approximately 293.46 g/mol. The presence of deuterium isotopes alters its mass spectral properties, aiding in its identification during analytical procedures.
The structural representation can be described using various notations:
C[C@]12C[C@]3(C)[C@@H]4CC[C@@]4(C)[C@@H](CCC4=O)[C@@H]3CC=C2C([2H])([2H])[C@@]1([2H])OS([O-])(=O)=O
GFJWACFSUSFUOG-SJDCDROSSA-M
These identifiers are crucial for database searches and chemical informatics applications .
Dehydroepiandrosterone-d5 participates in various biochemical reactions typical of steroid hormones, including:
The reactions can be monitored using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which allows for sensitive detection and quantification of dehydroepiandrosterone-d5 in biological samples .
Dehydroepiandrosterone-d5 functions primarily as a precursor to other steroid hormones such as testosterone and estradiol. Its mechanism involves:
Studies indicate that dehydroepiandrosterone influences various biological processes, including immune response modulation and metabolic regulation .
These properties are essential for handling and application in laboratory settings .
Dehydroepiandrosterone-d5 serves several critical roles in scientific research:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8